2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide is a chemical compound with the molecular formula C17H12Cl2N4O and a molecular weight of 359.21 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Vorbereitungsmethoden
The synthesis of 2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide typically involves the reaction of 2,5,6-trichloropyrimidine with 2-(dimethylphosphonino)aniline in the presence of anhydrous potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at 60°C for 4 hours. The product is then purified using silica gel column chromatography to obtain a pale yellow solid .
Analyse Chemischer Reaktionen
2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to form corresponding amines and acids.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antitumor agents.
Chemical Research: The compound is used in the study of pyrimidine derivatives and their biological activities, including anti-inflammatory and antimicrobial properties.
Biological Studies: It is used in research related to enzyme inhibition and molecular interactions due to its unique structure.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide can be compared with other similar compounds, such as:
2-(2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide: This compound is also used as an intermediate in pharmaceutical synthesis and has similar chemical properties.
Pyrimidine Derivatives: Various pyrimidine derivatives exhibit similar biological activities, including anti-inflammatory and antimicrobial effects.
The uniqueness of 2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide lies in its specific structure, which allows for targeted interactions with molecular targets and its versatility in different chemical reactions.
Eigenschaften
Molekularformel |
C17H12Cl2N4O |
---|---|
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C17H12Cl2N4O/c18-13-10-20-17(19)23-15(13)22-14-9-5-4-8-12(14)16(24)21-11-6-2-1-3-7-11/h1-10H,(H,21,24)(H,20,22,23) |
InChI-Schlüssel |
JWMUDZMYYPETDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC3=NC(=NC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.